molecular formula C18H23N5OS B12268362 2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12268362
M. Wt: 357.5 g/mol
InChI Key: UZMVPDSKGWHEDK-UHFFFAOYSA-N
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Description

2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole core, introduction of the azetidinyl group, and the attachment of the thiadiazole moiety. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

5-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C18H23N5OS/c1-18(2,3)16-19-13-7-5-6-8-14(13)23(16)12-9-22(10-12)17-20-15(11-24-4)21-25-17/h5-8,12H,9-11H2,1-4H3

InChI Key

UZMVPDSKGWHEDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NS4)COC

Origin of Product

United States

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